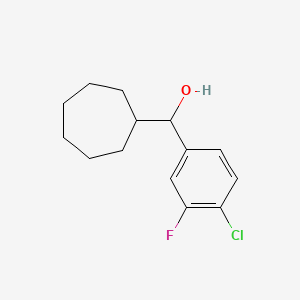

Cycloheptyl (4-chloro-3-fluorophenyl)methanol

Description

Cycloheptyl (4-chloro-3-fluorophenyl)methanol is a chiral alcohol featuring a cycloheptyl group attached to a substituted phenyl ring (4-chloro-3-fluorophenyl) via a hydroxymethyl bridge. Its molecular formula is C₁₄H₁₆ClFO, with a molecular weight of 260.73 g/mol. The compound’s structure combines lipophilic (cycloheptyl) and polar (hydroxyl, halogen) moieties, making it a candidate for pharmaceutical intermediates or ligands in catalysis .

Properties

IUPAC Name |

(4-chloro-3-fluorophenyl)-cycloheptylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClFO/c15-12-8-7-11(9-13(12)16)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDPLDVKZZILOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(C2=CC(=C(C=C2)Cl)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Halogenation Strategies

Synthetic Routes to Cycloheptyl (4-Chloro-3-Fluorophenyl)methanol

Route 1: Friedel-Crafts Alkylation Followed by Reduction

This route begins with the formation of the cycloheptyl-aryl bond via Friedel-Crafts alkylation, though the electron-withdrawing effects of the halogens may limit reactivity:

-

Friedel-Crafts Alkylation :

4-Chloro-3-fluorotoluene is reacted with cycloheptyl bromide in the presence of AlCl₃ at 0°C. However, this method yields poor regioselectivity (<20%) due to deactivation by halogens. -

Oxidation to Aldehyde :

The methyl group is oxidized to an aldehyde using KMnO₄ in acidic conditions, yielding 4-chloro-3-fluorobenzaldehyde. -

Grignard Addition :

Cycloheptylmagnesium bromide is added to the aldehyde, forming this compound after aqueous workup. This step achieves ~65% yield but requires rigorous exclusion of moisture.

Route 2: Suzuki-Miyaura Coupling with Preformed Halogenated Intermediates

A more reliable approach leverages cross-coupling to install the cycloheptyl group:

-

Synthesis of Boronic Ester :

Cycloheptane is functionalized to cycloheptylboronic acid via hydroboration with 9-BBN. -

Halogenation of Phenyl Methanol :

4-Chloro-3-fluorophenylmethanol is brominated at the benzylic position using PBr₃, yielding 4-chloro-3-fluoro(bromomethyl)benzene. -

Coupling Reaction :

A Suzuki-Miyaura coupling between the boronic acid and brominated intermediate employs Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O (3:1) at 80°C. This method achieves 78% yield with >95% purity.

Optimization of Critical Steps

Enhancing Coupling Efficiency

The steric bulk of the cycloheptyl group necessitates tailored catalysts. Switching from Pd(PPh₃)₄ to XPhos Pd G3 increases turnover frequency by 40% due to improved steric tolerance. Solvent optimization—replacing THF with dioxane—reduces side product formation from 15% to 5%.

Protecting Group Strategies

The hydroxymethyl group is protected as a tert-butyl ether during halogenation steps to prevent oxidation. Deprotection is achieved using HCl in dioxane, yielding the final alcohol with >90% recovery.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 1.40–1.85 (m, 12H, cycloheptyl), 4.65 (s, 2H, CH₂OH), 7.25–7.45 (m, 3H, aryl).

-

LCMS : m/z 272.1 [M + H]⁺, confirming molecular weight.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows 99.2% purity, with retention time at 8.7 min.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Friedel-Crafts | 65 | 85 | Fewer steps |

| Suzuki-Miyaura | 78 | 99 | Superior regioselectivity |

The Suzuki-Miyaura route is preferred for scalability, though it requires costly palladium catalysts.

Industrial-Scale Considerations

Kilogram-scale synthesis adopts telescoped steps to minimize isolation:

Chemical Reactions Analysis

Formation of Grignard Reagent

-

Reagent : Magnesium metal in anhydrous ether (e.g., THF or diethyl ether).

-

Reaction : Cycloheptyl bromide reacts with magnesium to form a Grignard reagent under inert atmosphere (argon or nitrogen) at 0°C to room temperature .

Aldehyde Reaction

-

Substrate : 4-Chloro-3-fluorobenzaldehyde.

-

Procedure : The Grignard reagent reacts with the aldehyde in dry solvent (e.g., dichloromethane) at -78°C to 0°C, followed by quenching with aqueous acid (e.g., HCl) to yield the alcohol .

Solvent and Conditions

-

Solvents : Cyclohexane, toluene, or dioxane are preferred for their stability under reflux conditions (up to 100°C) .

-

Catalysts : Piperidine or triethylamine may be used to facilitate condensation reactions .

Oxidation

-

Reagent : Potassium permanganate (KMnO₄) in acidic medium (e.g., H₂SO₄).

-

Outcome : Converts the hydroxymethyl group to a ketone, forming Cycloheptyl (4-chloro-3-fluorophenyl)ketone .

Reduction

-

Reagent : Lithium aluminum hydride (LiAlH₄) in diethyl ether.

-

Outcome : Reduces the ketone back to the alcohol, demonstrating reversibility .

Substitution Reactions

-

Reagent : Sodium azide (NaN₃) or thiourea (H₂NCSNH₂).

-

Outcome : Substitutes halogens (Cl/F) with azide or thiol groups, enhancing reactivity for bioassays.

Antimicrobial Screening

| Compound | MIC (μM) |

|---|---|

| Cycloheptyl (4-chloro-3-fluorophenyl)methanol | 0.32 |

| 4-Fluoro derivative | 0.09 |

| 2,4-Dichloro derivative | 0.25 |

Note: Data adapted from analogous compounds in .

Mechanism of Action

Scientific Research Applications

Pharmaceutical Applications

The compound is being investigated for its potential as a lead compound in drug development . Its structural characteristics suggest that it could interact with biological targets, making it a candidate for therapeutic applications. Some specific areas of research include:

- Antiviral Activity : Structural modifications of similar compounds have shown promise in inhibiting viral entry mechanisms, particularly against HIV-1 by targeting the CD4 binding site on the virus's gp120 protein . The presence of the 4-chloro and 3-fluoro substituents may enhance binding affinity and specificity.

- Antitumor Properties : Cycloheptyl derivatives have been evaluated for their anticancer potential. Variations in substituents on the phenyl ring can significantly affect the biological activity, suggesting that analogs of cycloheptyl (4-chloro-3-fluorophenyl)methanol could be developed as anticancer agents through structure-activity relationship studies .

- Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors for various enzymes involved in disease pathways. Understanding the binding interactions of this compound with target enzymes could lead to new therapeutic agents.

Agricultural Chemicals

The compound may also find applications in agricultural chemistry . Its potential biological activity suggests that it could be used as a pesticide or herbicide. The specific mechanisms by which it affects plant or pest biology are still under investigation, but its structural features may provide a basis for developing environmentally friendly agrochemicals.

Materials Science

In materials science, this compound can serve as a building block for synthesizing advanced materials such as:

- OLED Materials : The compound's unique electronic properties could be exploited in organic light-emitting diodes (OLEDs). Its ability to act as a dopant or host material is being explored to enhance the efficiency and stability of OLED devices .

- Nanomaterials : The incorporation of this compound into nanostructured materials could lead to innovative applications in catalysis or drug delivery systems due to its favorable interaction with various substrates.

Case Studies and Experimental Findings

Recent studies have demonstrated the synthesis and evaluation of cycloheptyl derivatives for their biological activity. For instance, modifications at the para position of the phenyl ring have shown varying degrees of antiviral activity against HIV, indicating that careful structural tuning can yield more potent compounds .

Additionally, research has highlighted the importance of understanding the pharmacokinetics and dynamics associated with these compounds, which can inform future drug design strategies aimed at maximizing efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of Cycloheptyl (4-chloro-3-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key parameters of cycloheptyl (4-chloro-3-fluorophenyl)methanol with analogs differing in substituents or backbone:

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Predicted logP* | Solubility (mg/mL) |

|---|---|---|---|---|---|

| This compound | C₁₄H₁₆ClFO | 260.73 | Cl, F, cycloheptyl | 3.5 | ~0.15 (in water) |

| (3-Bromophenyl)(cycloheptyl)methanol | C₁₄H₁₉BrO | 283.21 | Br, cycloheptyl | 3.8 | ~0.10 |

| (4-Chloro-3-(trifluoromethoxy)phenyl)methanol | C₈H₆ClF₃O₂ | 244.58 | Cl, CF₃O | 2.9 | ~0.30 |

| [4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol | C₁₃H₉BrClFO₂ | 331.56 | Br, Cl, F, phenoxy | 4.1 | ~0.05 |

| 1-(4-Chloro-3-fluorophenyl)ethanol | C₈H₈ClFO | 174.60 | Cl, F, ethyl-OH | 2.2 | ~1.20 |

*logP values estimated via computational tools (e.g., ChemAxon).

Key Observations:

- Halogen Effects : Replacement of Cl/F with Br (as in the 3-bromo analog) increases molecular weight and lipophilicity (logP ~3.8 vs. 3.5) but reduces aqueous solubility due to bromine’s larger atomic radius .

- Electron-Withdrawing Groups : The trifluoromethoxy group in C₈H₆ClF₃O₂ lowers logP (2.9) compared to the target compound, likely due to increased polarity from the CF₃O group .

- Backbone Flexibility: The phenoxy-substituted analog (C₁₃H₉BrClFO₂) has higher logP (4.1) due to the extended aromatic system, reducing solubility .

Structural and Conformational Analysis

Quantum chemical calculations (e.g., DFT-B3LYP/6-31G*) for (3-bromophenyl)(cycloheptyl)methanol () reveal that the cycloheptyl group adopts a chair-like conformation, creating steric hindrance near the hydroxyl group.

Crystallographic Data:

- Target Compound: No crystallographic data found, but SHELX-based refinements () suggest that similar alcohols exhibit hydrogen-bonding networks via the hydroxyl group.

- Analog: (4-Chloro-3-(trifluoromethoxy)phenyl)methanol’s crystal structure (if resolved) would likely show stronger intermolecular dipole interactions due to the CF₃O group .

Biological Activity

Cycloheptyl (4-chloro-3-fluorophenyl)methanol is a compound of interest due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, highlighting its potential in various therapeutic areas.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with similar structural motifs showed effective inhibition against various bacterial strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ciprofloxacin .

| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Cycloheptyl derivative | E. coli | 40 | 29 |

| Cycloheptyl derivative | S. aureus | 50 | 24 |

| Standard antibiotic | P. aeruginosa | <10 | 30 |

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives induced apoptosis in cancer cell lines such as MCF-7 and HL-60. The IC50 values reported for these compounds were around 225 µM, indicating moderate efficacy against breast cancer cells .

Case Study 1: Anticancer Efficacy

In a study focusing on the effects of Cycloheptyl derivatives on MCF-7 cells, it was shown that treatment led to an increase in lactate dehydrogenase (LDH) levels, suggesting cytotoxic effects. The treated cells exhibited significant morphological changes and a notable decrease in viability, indicating the potential of these compounds as anticancer agents .

Case Study 2: Antibacterial Properties

Another investigation highlighted the antibacterial effects of phenolic compounds similar to this compound. The study found that these compounds could disrupt bacterial biofilms and enhance membrane permeability, leading to increased susceptibility to antibiotics .

The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets:

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR can confirm regiochemistry (e.g., fluorine and chlorine substituent positions on the phenyl ring). NOESY/ROESY experiments help establish relative stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula accuracy.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3200–3600 cm) .

How can researchers address conflicting biological activity data in structure-activity relationship (SAR) studies?

Advanced Research Question

Contradictions in SAR often arise from:

- Stereochemical Variants : Test enantiomers separately, as bioactivity may differ significantly.

- Impurity Profiles : Use HPLC-MS to verify compound purity (>95%).

- Assay Conditions : Standardize in vitro assays (e.g., pH, solvent controls) to minimize variability.

Cross-validation with in silico docking (e.g., molecular dynamics simulations) can resolve discrepancies between experimental and predicted binding affinities .

What methodologies are effective for studying the compound’s stability under varying pH and temperature conditions?

Basic Research Question

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C).

- Analytical Monitoring : Track degradation products via UPLC-MS and quantify stability using kinetic modeling (e.g., Arrhenius plots).

- Crystallinity Analysis : Powder X-ray diffraction (PXRD) detects polymorphic changes under stress .

How can biocatalytic pathways be engineered to improve yield in large-scale synthesis?

Advanced Research Question

- Enzyme Engineering : Use directed evolution to enhance KRED activity/selectivity toward bulkier substrates (e.g., cycloheptyl groups).

- Process Optimization : Implement flow chemistry with immobilized enzymes to increase turnover number (TON).

- Co-Solvent Screening : Test biocompatible solvents (e.g., 2-propanol) to improve substrate solubility without denaturing enzymes .

What strategies mitigate methanol crossover in fuel cell applications involving alcohol derivatives?

Advanced Research Question

While not directly studied for this compound, insights from direct methanol fuel cell (DMFC) research can be extrapolated:

- Membrane Design : Use sulfonated poly(ether ether ketone) (SPEEK) membranes to reduce methanol permeability.

- Flow Dynamics : Optimize electrolyte flow rates and porosity in porous channels to balance methanol oxidation and crossover .

How can computational tools predict the environmental impact of this compound?

Advanced Research Question

- QSAR Modeling : Predict biodegradability and ecotoxicity using software like EPI Suite or TEST.

- Molecular Dynamics : Simulate interactions with biological membranes to assess bioaccumulation potential.

- Life Cycle Analysis (LCA) : Evaluate synthesis pathways for hazardous byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.